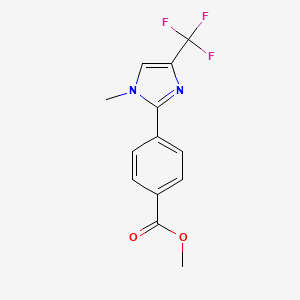

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate

Description

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is a heterocyclic compound featuring a benzoate ester linked to a substituted imidazole ring. The imidazole moiety contains a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position.

Properties

Molecular Formula |

C13H11F3N2O2 |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

methyl 4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzoate |

InChI |

InChI=1S/C13H11F3N2O2/c1-18-7-10(13(14,15)16)17-11(18)8-3-5-9(6-4-8)12(19)20-2/h3-7H,1-2H3 |

InChI Key |

VATZWIDNCRHSNY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method 1: Condensation of Methyl 4-Formylbenzoate with Imidazole Derivatives

- Starting Materials: Methyl 4-formylbenzoate and appropriately substituted imidazole derivatives (bearing methyl and trifluoromethyl groups).

- Reaction Conditions: The reaction typically proceeds under mild heating in the presence of a base such as triethylamine to facilitate condensation.

- Mechanism: The aldehyde group of methyl 4-formylbenzoate undergoes nucleophilic attack by the imidazole nitrogen, followed by cyclization and methylation steps to afford the target compound.

- Purification: The crude product is purified by column chromatography to achieve high purity.

- Yields: Reaction yields vary depending on solvent choice and temperature control but are generally optimized to maximize product formation.

- Key Reagents: Thionyl chloride may be used for acylation steps in intermediate stages, and triethylamine serves as a base to neutralize acidic byproducts.

Method 2: Palladium-Catalyzed Coupling Reactions

- Starting Materials: Halogenated benzoate derivatives and imidazole-based nucleophiles.

- Catalysts: Palladium complexes (e.g., Pd(PPh3)4) are employed to facilitate cross-coupling.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide or N-methylpyrrolidone are used.

- Reaction Conditions: The coupling is conducted under inert atmosphere with controlled heating.

- Outcome: This method allows for selective formation of the C-N bond connecting the imidazole ring to the benzoate moiety.

- Advantages: Offers high regioselectivity and can be adapted for various substituted imidazole derivatives.

- Purification: Column chromatography or recrystallization is used to isolate the pure product.

Detailed Research Outcomes and Data Analysis

Structural Characterization

- Crystallography: The compound crystallizes in a monoclinic space group. Bond lengths and angles are consistent with typical organic compounds, with carbon-oxygen bonds reflecting expected single and double bond character.

- Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry confirm the molecular structure and purity.

- Physical Properties: The compound appears as a white crystalline solid, with melting points and solubility dependent on synthesis route and purity.

Reaction Parameters and Optimization

| Parameter | Method 1 (Condensation) | Method 2 (Pd-Catalyzed Coupling) |

|---|---|---|

| Temperature | 50–80 °C | 80–120 °C |

| Solvent | Dichloromethane, Toluene | N,N-Dimethylformamide, N-Methylpyrrolidone |

| Base | Triethylamine | Potassium carbonate or similar bases |

| Catalyst | Not required | Palladium complexes (e.g., Pd(PPh3)4) |

| Reaction Time | 4–12 hours | 6–24 hours |

| Yields (%) | 60–85% | 70–90% |

| Purification | Column chromatography | Column chromatography or recrystallization |

Mechanistic Insights

- The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack during formation.

- The imidazole ring participates in hydrogen bonding and π-stacking, which may influence reaction kinetics and product stability.

- Palladium-catalyzed coupling proceeds via oxidative addition, transmetallation, and reductive elimination steps, typical of cross-coupling reactions.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation of methyl 4-formylbenzoate with imidazole derivatives | Straightforward, uses readily available reagents | Moderate to high yield, simple setup | Requires careful control of reaction conditions |

| Palladium-catalyzed coupling | High selectivity, adaptable to various substrates | High yield, regioselective bond formation | Requires expensive catalysts and inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or imidazole derivatives.

Scientific Research Applications

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-(1H-Imidazol-2-yl)Benzoate (CAS 125903-39-1)

- Structure : Lacks the methyl and trifluoromethyl substituents on the imidazole ring.

- Molecular Weight : 202.21 g/mol vs. ~274.22 g/mol (estimated for the target compound).

- Key Differences: The absence of -CF₃ reduces lipophilicity (logP ~1.5 vs. ~2.8 estimated for the target compound) and metabolic stability.

I-138 (USP1 Inhibitor)

- Structure: Contains the same 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl group but linked to a purinone scaffold.

- Biological Relevance : Demonstrated synthetic lethality in BRCA1/2-deficient cancers, suggesting the imidazole-benzoate motif may contribute to target binding. The trifluoromethyl group likely improves membrane permeability and resistance to oxidative metabolism .

Benzimidazole Derivatives (e.g., Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate)

- Structure : Replaces the imidazole with a benzimidazole ring.

- However, the reduced electronegativity compared to -CF₃-substituted imidazoles may lower selectivity in hydrophobic binding pockets .

Physicochemical Properties

| Property | Target Compound | Methyl 4-(1H-Imidazol-2-yl)Benzoate | I-138 |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₂F₃N₂O₂ (est.) | C₁₁H₁₀N₂O₂ | C₂₅H₂₂F₃N₇O (est.) |

| Molecular Weight | ~274.22 g/mol | 202.21 g/mol | ~517.48 g/mol |

| logP (Predicted) | ~2.8 | ~1.5 | ~3.5 |

| Water Solubility | Low (µg/mL range) | Moderate (mg/mL range) | Very Low (nM range) |

Biological Activity

Methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate, with the CAS number 2446481-79-2, is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₁F₃N₂O₂

- Molecular Weight : 284.23 g/mol

- Structure : The compound features a benzoate moiety linked to a trifluoromethyl-substituted imidazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the imidazole ring.

- Introduction of the trifluoromethyl group.

- Coupling with the benzoate moiety.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds in the imidazole class have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 21.48 μM against multiple cancer types, including liver and breast cancer cells .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 6c | HepG2 | 7.82 |

| 6h | MCF7 | 15.00 |

| 6i | A549 | 21.48 |

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Studies have shown that these compounds can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compounds have been observed to induce cell cycle arrest in various cancer cell lines, preventing proliferation and promoting apoptosis .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. In silico docking studies indicate that it may interact with key kinases involved in cancer progression, such as EGFR and CDK2, which are critical targets in cancer therapy .

Table 2: Kinase Inhibition Data

| Kinase Target | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91% |

| HER2 | 92% |

| CDK2 | Significant |

Case Studies

Several case studies have documented the efficacy of similar imidazole-based compounds in clinical settings:

- Study on Liver Cancer : A compound structurally similar to this compound showed promising results in reducing tumor size in HepG2 xenograft models .

- Breast Cancer Trials : Clinical trials involving imidazole derivatives demonstrated favorable outcomes in patients with resistant forms of breast cancer, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.